molecular formula C23H19N5O2S2 B2486308 2-((3-allyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide CAS No. 888449-48-7

2-((3-allyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide

Cat. No. B2486308
CAS RN: 888449-48-7
M. Wt: 461.56
InChI Key: MSNAROJAPFJKEO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar complex heterocyclic compounds often involves multi-step reactions, starting from simple precursors to build up the desired molecular framework. For example, compounds derived from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide have been synthesized through reactions involving regioselective attack and/or cyclization, showcasing the diversity of synthetic pathways available for constructing such molecules (Shams et al., 2010).

Molecular Structure Analysis

Molecular structure analysis of heterocyclic compounds is typically performed using analytical and spectral studies. The structural confirmation of similar compounds has been achieved using NMR, IR, and single crystal X-ray data, providing detailed insights into the molecular architecture and the spatial arrangement of atoms (Janardhan et al., 2014).

Chemical Reactions and Properties

The chemical reactivity of heterocyclic compounds is influenced by their structural features, such as the presence of electron-withdrawing or electron-donating groups. These compounds can undergo various chemical reactions, including cyclization, nucleophilic substitution, and electrophilic addition. The diversity of reactive sites in these molecules allows for further transformations, potentially leading to new compounds with interesting properties and activities (Shams et al., 2010).

Physical Properties Analysis

The physical properties of heterocyclic compounds, such as solubility, melting point, and crystallinity, are critical for their practical applications. These properties can be tailored through molecular design, as seen in the development of water-soluble compounds for improved bioavailability (Shibuya et al., 2018).

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound is part of a series of synthesized compounds including N-(5-methyl-4-oxo-2-substituted phenyl-3H-thiazolidine-3-yl)-2-(3-substituted phenyl spiro [3H-indole-3,2-thiazolidine]-2,4-(1H)-dione-1-yl)-acetamide, indicating active research in the synthesis of complex heterocyclic structures, potentially for medicinal chemistry applications (Saxena et al., 2011).
  • Studies involving methyl 3-amino-1H-indole-2-carboxylates led to the formation of 5H-pyrimido[5,4-b]indole derivatives, showcasing the compound's utility in the synthesis of intricate chemical structures (Shestakov et al., 2009).

Antimicrobial and Anticancer Applications

  • Research on alternative products in one-pot reactions involving compounds like N-methyl-2-thiocarbamoylacetamide demonstrates the compound's potential in the synthesis of pharmaceutical agents (Krauze et al., 2007).
  • Certain 1H-inden-1-one substituted (Heteroaryl)Acetamide derivatives, including the compound , have been synthesized and tested for their anticancer activity, indicating its relevance in developing potential cancer therapies (Karaburun et al., 2018).

Bioactive Compound Synthesis

  • The compound is part of the synthesis process of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines that have shown COX-1/COX-2 inhibitory, analgesic, and anti-inflammatory activities, demonstrating its versatility in medicinal chemistry (Abu‐Hashem et al., 2020).
  • Studies on a convenient and facile synthesis of various heterocyclic derivatives, including pyridine, pyridazine, pyrimido-[4,5-c]pyridazine, pyrido[3,4-c]pyridazine, 1,6-naphthyridine, and phthalazine derivatives, underline the compound's utility in a broad range of chemical syntheses (Rady & Barsy, 2006).

Antimicrobial Effects

  • Novel thiazole derivatives including the compound have been studied for their antimicrobial effects against various foodborne bacteria, yeasts, and filamentous fungi species, indicating its potential in combating infectious diseases (Cankilic & Yurttaş, 2017).

properties

IUPAC Name

N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(4-oxo-3-prop-2-enyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N5O2S2/c1-3-10-28-21(30)20-19(14-6-4-5-7-15(14)24-20)27-23(28)31-12-18(29)26-22-25-16-9-8-13(2)11-17(16)32-22/h3-9,11,24H,1,10,12H2,2H3,(H,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSNAROJAPFJKEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NC4=C(C(=O)N3CC=C)NC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3-allyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide

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